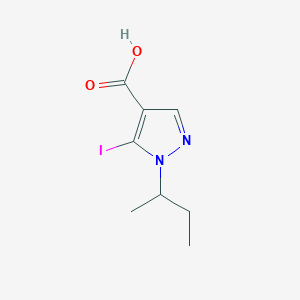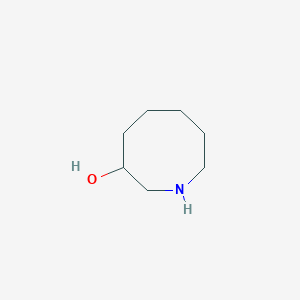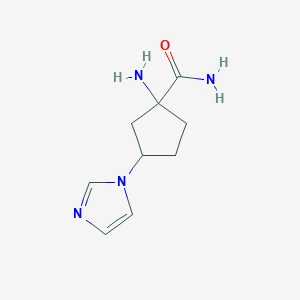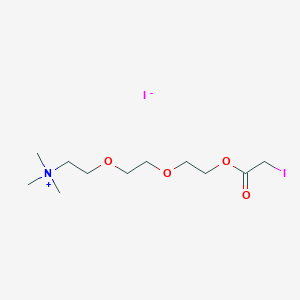
1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a butan-2-yl group, an iodine atom, and a carboxylic acid functional group attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
The synthesis of 1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the iodination of a pyrazole precursor followed by the introduction of the butan-2-yl group and the carboxylation of the pyrazole ring. The reaction conditions typically involve the use of iodine reagents, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), in the presence of a suitable solvent like acetonitrile or dichloromethane. The carboxylation step can be carried out using carbon dioxide (CO2) under basic conditions, often with the aid of a catalyst such as palladium or copper .
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and scalability.
化学反应分析
1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyrazoles and carboxylic acid derivatives.
科学研究应用
1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can be used as a lead compound for drug discovery and development.
Medicine: Research into the compound’s pharmacological effects may lead to the development of new therapeutic agents for various diseases.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications
作用机制
The mechanism of action of 1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
相似化合物的比较
1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(butan-2-yl)-3-iodo-1H-pyrazole-4-carboxylic acid: Similar structure but with the iodine atom at a different position on the pyrazole ring.
1-(butan-2-yl)-5-bromo-1H-pyrazole-4-carboxylic acid: Similar structure but with a bromine atom instead of iodine.
1-(butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of iodine
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can influence its reactivity and biological activity.
属性
分子式 |
C8H11IN2O2 |
|---|---|
分子量 |
294.09 g/mol |
IUPAC 名称 |
1-butan-2-yl-5-iodopyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11IN2O2/c1-3-5(2)11-7(9)6(4-10-11)8(12)13/h4-5H,3H2,1-2H3,(H,12,13) |
InChI 键 |
UUKXXXMMZFZQIH-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)N1C(=C(C=N1)C(=O)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2'-Methyl-5'-(trifluoromethyl)spiro[cyclohexane-1,1'-isoindoline]-3',4-dione](/img/structure/B13329631.png)

![2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B13329656.png)


![(S)-3-Amino-6,8-difluoro-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B13329685.png)

![Ethyl 2-hydroxy-2-((1S,5S)-2-oxobicyclo[3.1.0]hexan-3-ylidene)acetate](/img/structure/B13329690.png)

![5-Ethynyl-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13329701.png)

![[1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol](/img/structure/B13329709.png)
![1,3,4,7-tetrahydro-6H-pyrano[3,4-c]pyridin-6-one](/img/structure/B13329712.png)

